4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid is a complex heterocyclic compound that features a pyrazolo-pyrido-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid involves multiple steps, starting from the formation of the pyrazolo-pyrido-pyrimidine core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrazole derivatives with pyridine and pyrimidine intermediates can lead to the formation of the desired scaffold . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo-pyrido-pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid lies in its specific scaffold and potential for targeted enzyme inhibition .
Properties
CAS No. |
148191-57-5 |
---|---|
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoic acid |
InChI |
InChI=1S/C13H12N4O3/c18-12(19)2-1-6-16-7-4-10-9(13(16)20)8-14-11-3-5-15-17(10)11/h3-5,7-8H,1-2,6H2,(H,18,19) |
InChI Key |
CUQGEGYCPOQNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.